
2-(3-Chlorophenyl)-2'-iodoacetophenone
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2’-iodoacetophenone is an organic compound characterized by the presence of both a chlorophenyl and an iodoacetophenone moiety
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2’-iodoacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which has a similar chlorophenyl group, is a chemical inhibitor of oxidative phosphorylation .
Mode of Action
Cccp, a compound with a similar structure, acts as an ionophore, reducing the ability of atp synthase to function optimally
Biochemical Pathways
Cccp is known to cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This could potentially be a pathway affected by 2-(3-Chlorophenyl)-2’-iodoacetophenone.
Result of Action
Cccp, a compound with a similar structure, causes the gradual destruction of living cells and death of the organism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2’-iodoacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and iodoacetophenone.
Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Procedure: The 3-chlorobenzaldehyde is reacted with iodoacetophenone in the presence of AlCl3 under anhydrous conditions. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chlorophenyl)-2’-iodoacetophenone may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-2’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodo group is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Coupling: Palladium catalysts (Pd/C) in the presence of bases such as potassium carbonate (K2CO3) are commonly used for coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(3-Chlorophenyl)-2’-bromoacetophenone when using bromide.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Coupling: Products include biaryl compounds or styrenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-2’-iodoacetophenone
- 2-(3-Bromophenyl)-2’-iodoacetophenone
- 2-(3-Chlorophenyl)-2’-bromoacetophenone
Uniqueness
2-(3-Chlorophenyl)-2’-iodoacetophenone is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for targeted research applications.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELGABXKLQKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642300 | |
| Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-03-7 | |
| Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


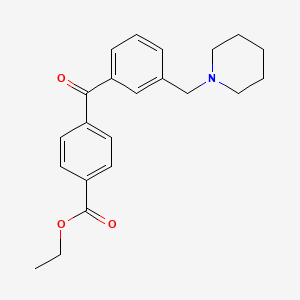
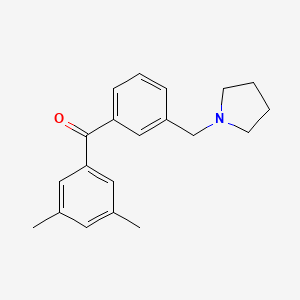
![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,3-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614306.png)
![2,5-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614307.png)
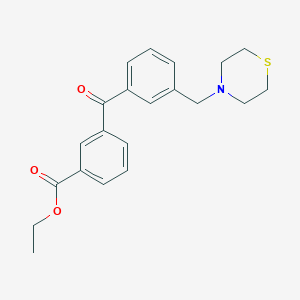
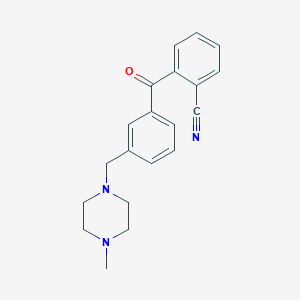
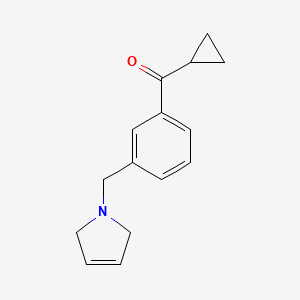
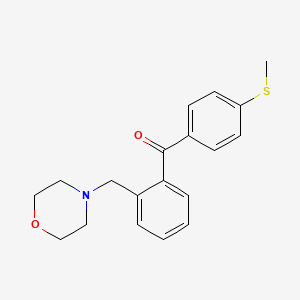
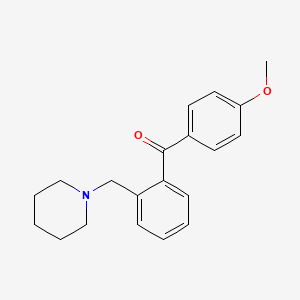
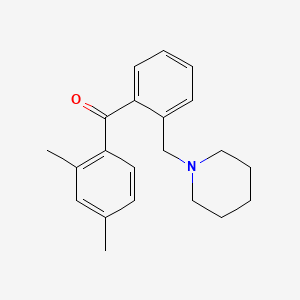
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)
